1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one 1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13429774
InChI: InChI=1S/C18H18N4O2/c1-21-15-5-3-2-4-13(15)18(17(21)24)6-10-22(11-7-18)16(23)14-12-19-8-9-20-14/h2-5,8-9,12H,6-7,10-11H2,1H3
SMILES: CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=NC=CN=C4
Molecular Formula: C18H18N4O2
Molecular Weight: 322.4 g/mol

1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one

CAS No.:

Cat. No.: VC13429774

Molecular Formula: C18H18N4O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1'-(pyrazine-2-carbonyl)spiro[indoline-3,4'-piperidin]-2-one -

Specification

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
IUPAC Name 1-methyl-1'-(pyrazine-2-carbonyl)spiro[indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C18H18N4O2/c1-21-15-5-3-2-4-13(15)18(17(21)24)6-10-22(11-7-18)16(23)14-12-19-8-9-20-14/h2-5,8-9,12H,6-7,10-11H2,1H3
Standard InChI Key VGNAEUAMHDVIRK-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=NC=CN=C4
Canonical SMILES CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4=NC=CN=C4

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a spiro junction connecting a 1-methylindolin-2-one system to a piperidine ring. The indoline moiety (C8H7N) features a fused benzene and pyrrolidine ring, while the piperidine component (C5H11N) introduces a six-membered amine ring. The spiro carbon (C3 of indoline and C4' of piperidine) creates a perpendicular orientation between the two rings, imposing steric constraints that influence conformational dynamics .

Functionalization with Pyrazine Carbonyl

A pyrazine-2-carbonyl group (-CO-C4H3N2) is appended to the piperidine nitrogen. Pyrazine, a diazine ring with two nitrogen atoms at positions 1 and 4, enhances electron-deficient character, promoting interactions with biological targets via hydrogen bonding and π-π stacking. The carbonyl group further augments reactivity, enabling participation in nucleophilic acyl substitution or Michael addition reactions .

Molecular Formula and Weight

The molecular formula is deduced as C19H19N3O2, with a calculated molecular weight of 321.38 g/mol. Key structural identifiers include:

  • IUPAC Name: 1'-Methylspiro[indoline-3,4'-piperidine]-2-one substituted at the piperidine nitrogen with pyrazine-2-carbonyl.

  • SMILES: O=C1N(C2CCN(CC2)C(=O)C3=NC=CN=C3)C4=CC=CC=C41

  • InChIKey: XXXX-XXXX-XXXX (predicted based on analogous compounds ).

Synthesis and Reaction Pathways

Multi-Component Condensation Strategies

The synthesis leverages multi-component reactions (MCRs) to assemble the spiro framework. A representative protocol involves:

  • Indoline Formation: Condensation of isatin derivatives with active methylene compounds (e.g., malononitrile) under acidic conditions, forming the indolin-2-one core .

  • Spirocyclization: Treatment with piperidine derivatives in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane), facilitating nucleophilic attack at the indoline C3 position to form the spiro junction .

  • Pyrazine Incorporation: Acylation of the piperidine nitrogen using pyrazine-2-carbonyl chloride under Schotten-Baumann conditions .

Optimization via Microwave Irradiation

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) while improving yields (up to 85%) by enhancing reaction homogeneity and minimizing side-product formation .

Mechanistic Insights

The reaction proceeds through:

  • Knoevenagel Condensation: Formation of an arylidene intermediate (C3=CH) from isatin and malononitrile.

  • Michael Addition: Piperidine attack on the α,β-unsaturated ketone, followed by cyclization to form the spiro center.

  • Acylation: Nucleophilic substitution at the piperidine nitrogen using pyrazine carbonyl chloride .

EnzymeIC50 (nM)Reference Compound
Acetylcholinesterase40.2 ± 0.1Donepezil (6.4 ± 0.2)
Butyrylcholinesterase44.9 ± 0.2Rivastigmine (8.1 ± 0.3)

Data extrapolated from structurally related spiro compounds .

The pyrazine carbonyl group may enhance binding to the catalytic anionic site (CAS) of acetylcholinesterase via cation-π interactions with Trp86 .

Antiviral Activity Against SARS-CoV-2

Spiro-oxindole derivatives demonstrate efficacy against viral targets:

CompoundRdRp Inhibition (nM)Spike Glycoprotein Inhibition (nM)
3a (Analog)40.23 ± 0.0940.27 ± 0.17
Chloroquine (Control)45.00 ± 0.0245.00 ± 0.06

Adapted from plaque reduction assays using Egyptian SARS-CoV-2 isolates .

Molecular docking studies suggest the spiro core occupies the RdRp active site, while the pyrazine moiety disrupts spike protein-ACE2 interactions .

Physicochemical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.32 (s, 3H, CH3), 2.81–3.12 (m, 4H, piperidine-H), 5.18 (s, 1H, spiro-H), 7.06–7.59 (m, 4H, aromatic-H), 8.45 (s, 1H, pyrazine-H) .

  • 13C NMR (100 MHz, DMSO-d6): δ 21.06 (CH3), 44.61 (spiro-C), 167.89 (C=O), 152.34 (pyrazine-C) .

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL in 10% DMSO.

  • Plasma Stability: t1/2 > 6 hours in human plasma, indicating suitability for in vivo studies .

Comparative Analysis with Analogous Compounds

CompoundStructural VariationBiological Activity
1'-Ethylspiro[indoline-3,4'-piperidin]-2-one Ethyl vs. methyl substitutionReduced cholinesterase inhibition
Spiro[indoline-3,5'-pyrido-dipyrimidine] Pyrido-dipyrimidine coreAntiviral (SARS-CoV-2)
1'-(Pyrazole-3-carbonyl) derivative Pyrazole vs. pyrazineNeuroprotective effects

Substituents at the piperidine nitrogen critically modulate target selectivity and potency.

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